molecular formula C23H14N8O2S2 B14244867 2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione CAS No. 397242-61-4

2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione

Cat. No.: B14244867
CAS No.: 397242-61-4
M. Wt: 498.5 g/mol
InChI Key: OQHKDVYNFULTNG-UHFFFAOYSA-N
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Description

2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining indene and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 1-phenyl-5-thioxo-4,5-dihydro-1H-tetrazole with trichloromethyl chloroformate in ethyl acetate in the presence of triethylamine . The structure of the resulting compound is confirmed using techniques such as 13C-NMR spectrometry and single-crystal X-ray analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethyl acetate, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Mechanism of Action

The mechanism of action of 2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The tetrazole moiety can engage in non-covalent interactions with enzymes and receptors, influencing biological pathways and processes . These interactions can lead to a range of biological effects, such as inhibition of bacterial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione stands out due to its combination of indene and tetrazole moieties, which confer unique chemical and biological properties

Properties

CAS No.

397242-61-4

Molecular Formula

C23H14N8O2S2

Molecular Weight

498.5 g/mol

IUPAC Name

2,2-bis[(1-phenyltetrazol-5-yl)sulfanyl]indene-1,3-dione

InChI

InChI=1S/C23H14N8O2S2/c32-19-17-13-7-8-14-18(17)20(33)23(19,34-21-24-26-28-30(21)15-9-3-1-4-10-15)35-22-25-27-29-31(22)16-11-5-2-6-12-16/h1-14H

InChI Key

OQHKDVYNFULTNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3(C(=O)C4=CC=CC=C4C3=O)SC5=NN=NN5C6=CC=CC=C6

Origin of Product

United States

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